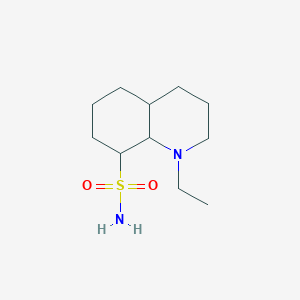
1-Ethyl-decahydroquinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-decahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H22N2O2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a decahydroquinoline ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-decahydroquinoline-8-sulfonamide typically involves the reaction of decahydroquinoline derivatives with sulfonamide reagents. One common method includes the alkylation of decahydroquinoline followed by sulfonation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-decahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-decahydroquinoline-8-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-decahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. This compound may also interact with cellular receptors and signaling pathways, exerting its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: A well-known sulfonamide antibiotic with similar structural features.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide drug used to treat bacterial infections.
Uniqueness: 1-Ethyl-decahydroquinoline-8-sulfonamide is unique due to its specific decahydroquinoline ring system, which distinguishes it from other sulfonamide compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H22N2O2S |
|---|---|
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
1-ethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonamide |
InChI |
InChI=1S/C11H22N2O2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h9-11H,2-8H2,1H3,(H2,12,14,15) |
InChI-Schlüssel |
WEJXJTDMDMMTMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2C1C(CCC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13226273.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13226278.png)
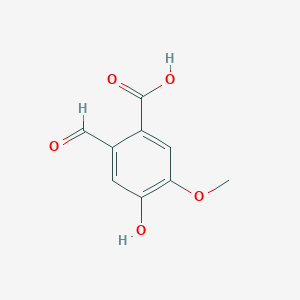
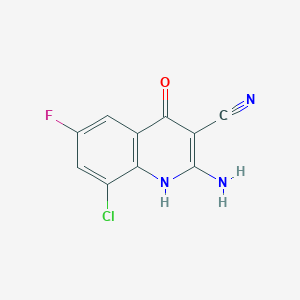

![2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13226307.png)
![4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride](/img/structure/B13226313.png)
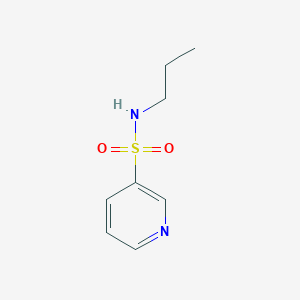
![5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B13226317.png)
![Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226323.png)
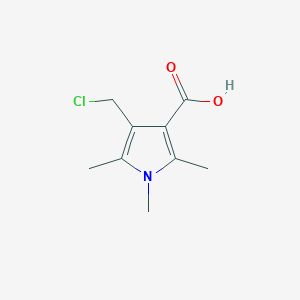
![4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one](/img/structure/B13226342.png)
![3-bromo-1H,3aH-pyrazolo[1,5-a]pyrimidine](/img/structure/B13226347.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B13226348.png)
